(-)-Steganacin

説明

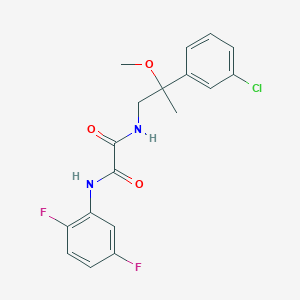

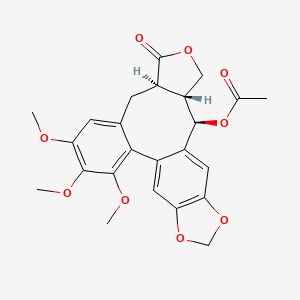

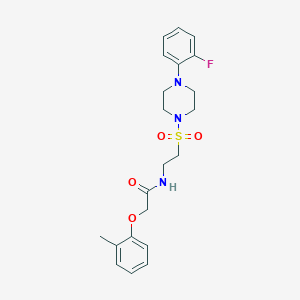

(-)-Steganacin is a natural product that has been isolated from the bark of the tree, Aglaia stellatopilosa. This compound has attracted the attention of researchers due to its potential applications in the field of medicine. (-)-Steganacin is a complex molecule that contains several functional groups, including a lactone, a furan ring, and a tetrahydrofuran ring. These structural features make (-)-Steganacin an interesting target for chemical synthesis.

科学的研究の応用

Antimitotic and Antitubulin Activity

- Antimitotic Properties : Steganacin inhibits cleavage in sea urchin eggs and prevents the formation of the mitotic apparatus at specific concentrations. This highlights its potential role in studying cell division processes (Wang, Rebhum, & Kupchan, 1977).

- Antitubulin Effects : The compound inhibits tubulin polymerization in vitro and has been observed to cause depolymerization of preformed microtubules, indicating its utility in microtubule dynamics research (Wang, Rebhum, & Kupchan, 1977).

Inhibition of HeLa Cell Growth

- Steganacin has been shown to block the replication of HeLa cells in mitosis, serving as an important tool in cancer cell biology studies (Schiff, Kende, & Horwitz, 1978).

Synthesis and Stereochemistry

- Asymmetric Synthesis : Researchers have successfully synthesized (+)-steganacin, determining the absolute stereochemistry of natural (-)-steganacin. This is crucial for understanding the molecular structure and activity relationships of this compound (Tomioka, Ishiguro, & Koga, 1980).

- Analog Synthesis : New analogs of steganacin, with a focus on their stereochemical configurations, have been synthesized, broadening the scope of its applications in pharmaceutical research (Laurent et al., 2011).

Structure-Activity Relationships

- Steganacin's structure-activity relationships, particularly in inhibiting microtubule assembly, have been extensively studied. This research contributes to a better understanding of its mode of action at the molecular level (Zavala, Guénard, Robin, & Brown, 1980).

Modification and Stability

- Efforts have been made to modify steganacin to increase its stability and effectiveness, such as replacing the lactone ring with a 1,5-disubstituted triazole, which is significant for developing more potent pharmaceutical agents (Imperio et al., 2007).

Cytotoxic Activities

- The cytotoxic activities of steganacin analogs have been examined, revealing insights into their potential therapeutic applications in treating various cancers (Tomioka et al., 1991).

特性

IUPAC Name |

[(9R,13R,14R)-3,4,5-trimethoxy-10-oxo-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-14-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O9/c1-11(25)33-21-14-8-18-17(31-10-32-18)7-13(14)20-12(5-15-16(21)9-30-24(15)26)6-19(27-2)22(28-3)23(20)29-4/h6-8,15-16,21H,5,9-10H2,1-4H3/t15-,16+,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTXBUKLGQCZHC-XFQAVAEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2COC(=O)C2CC3=CC(=C(C(=C3C4=CC5=C(C=C14)OCO5)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C(=C3C4=CC5=C(C=C14)OCO5)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961694 | |

| Record name | Steganacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Steganacin | |

CAS RN |

41451-68-7 | |

| Record name | Steganacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2667150.png)

![7-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2667152.png)

![Methyl 5,8-dioxo-7-phenethylhexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2667154.png)

![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)

![3-(2,5-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2667160.png)

![tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate](/img/structure/B2667162.png)